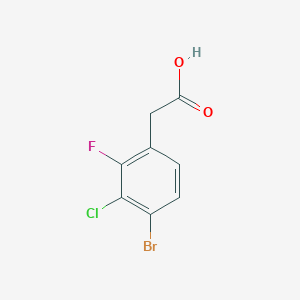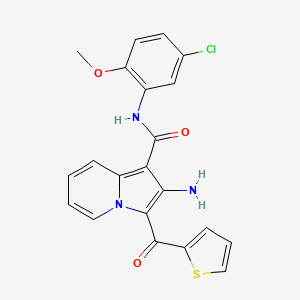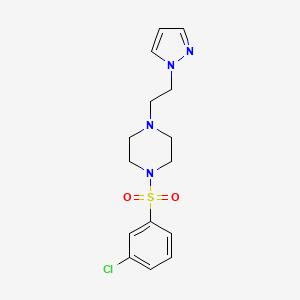
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorophenyl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorophenyl)sulfonyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their wide range of pharmaceutical applications due to their biological activities.
Synthesis Analysis
Although the provided papers do not directly discuss the synthesis of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorophenyl)sulfonyl)piperazine, they do provide insight into the synthesis of related piperazine derivatives. For instance, the first paper describes the use of piperazine as a catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium, which suggests that piperazine derivatives can be synthesized using environmentally benign conditions with high yields and without the need for column chromatographic separation . The second paper discusses the synthesis of piperazine derivatives through a four-component cyclo condensation, indicating that similar methods could potentially be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be functionalized with various substituents. In the case of the compound of interest, the piperazine ring is substituted with an ethyl group linked to a pyrazole moiety and a sulfonyl group attached to a chlorophenyl ring. The presence of these functional groups is likely to influence the compound's chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Piperazine and its derivatives are known to participate in various chemical reactions. The papers provided do not detail the specific reactions of 1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorophenyl)sulfonyl)piperazine, but they do suggest that piperazine can act as a catalyst in the synthesis of other compounds, implying that it may also undergo nucleophilic substitution reactions, cycloadditions, and other transformations typical for such heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents. The provided papers do not offer information on the exact properties of the compound , but they do imply that piperazine derivatives can be synthesized in high yields and may exhibit significant biological activities, such as antimicrobial properties . This suggests that the compound may have a solid state at room temperature and could be soluble in organic solvents, which is typical for many pharmaceutical compounds.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with a piperazine substituent, resembling the structural framework of the chemical , have been evaluated for their anticancer activity. A study on polyfunctional substituted 1,3-thiazoles, which include piperazine substituents, revealed significant in vitro anticancer potential across multiple cancer cell lines, suggesting the therapeutic potential of similar structures in cancer treatment (Turov, 2020).
Antimicrobial and Antifungal Activity
Research has also explored the antimicrobial and antifungal applications of compounds containing the piperazine moiety. One study synthesized novel piperazine and triazolo-pyrazine derivatives, demonstrating significant antimicrobial activity, indicating the potential of such structures for developing new antimicrobial agents (Patil et al., 2021).
Molecular Docking and Structure Analysis
Further research into pyrazole carboxamide derivatives, incorporating piperazine structures, has included molecular docking and structure analysis to understand their interaction with biological targets. Such studies are crucial for drug design and development, offering insights into the molecular basis of compound activity (Lv et al., 2013).
Enzyme Inhibition for Alzheimer’s Disease Treatment
New heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives, structurally similar to the compound , have been synthesized and evaluated as potential drug candidates for Alzheimer's disease by targeting acetylcholinesterase (AChE) enzyme. This suggests a pathway for the development of therapeutic agents against neurodegenerative diseases through enzyme inhibition (Rehman et al., 2018).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(2-pyrazol-1-ylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O2S/c16-14-3-1-4-15(13-14)23(21,22)20-11-8-18(9-12-20)7-10-19-6-2-5-17-19/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPYRRDWAVZVBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)ethyl)-4-((3-chlorophenyl)sulfonyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

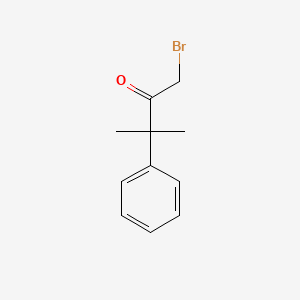
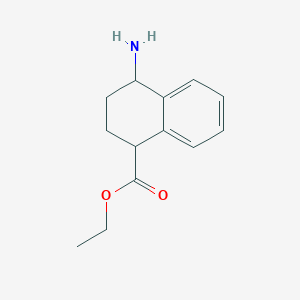
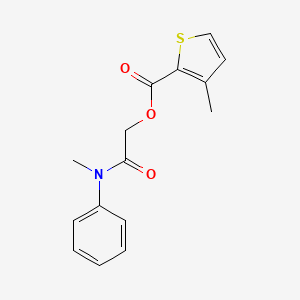
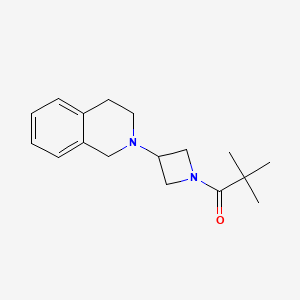
![N-(3,4-dimethylbenzyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2510847.png)
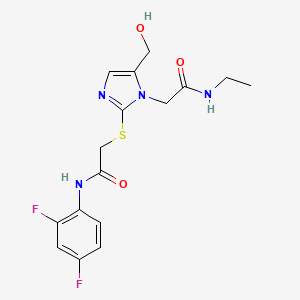
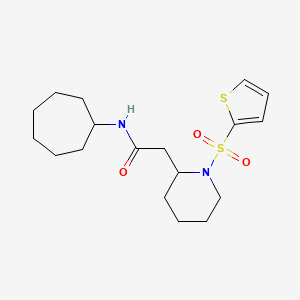
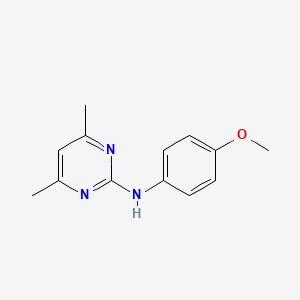
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 2,4-dichlorobenzoate](/img/structure/B2510851.png)
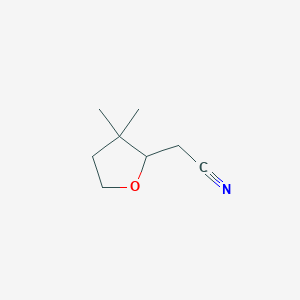
![methyl 3-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4-methylthiophene-2-carboxylate](/img/structure/B2510856.png)
![4-(azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2510857.png)
